molecular formula C10H5Cl2NO3 B1427860 5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 1249213-48-6

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1427860
CAS No.: 1249213-48-6
M. Wt: 258.05 g/mol
InChI Key: DYKMPLLJLFDCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3. It belongs to the class of oxazole carboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to form the oxazole ring . Common reagents used in this process include DAST and Deoxo-Fluor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions include various oxazole derivatives with different substituents, which can exhibit unique biological activities .

Scientific Research Applications

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKMPLLJLFDCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(N=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid

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